ニトロアルギニン

概要

説明

ニトロアルギニンは、Nω-ニトロ-L-アルギニンとしても知られており、アミノ酸アルギニンのニトロ誘導体です。それは一酸化窒素合成酵素の阻害剤であり、そのため血管収縮剤として作用します。 この化合物は、一酸化窒素とその生物学的効果の研究において生化学的ツールとして広く使用されています .

科学的研究の応用

Nitroarginine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in the study of nitric oxide synthase and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation.

Industry: Used in the production of specialized chemicals and pharmaceuticals .

作用機序

ニトロアルギニンは、一酸化窒素の産生に関与する酵素である一酸化窒素合成酵素を阻害することによって、その効果を発揮します。この酵素を阻害することによって、ニトロアルギニンは体内の一酸化窒素レベルを低下させ、血管収縮を引き起こします。 このメカニズムは、さまざまな生理学的および病理学的プロセスにおける一酸化窒素の役割を理解するために、さまざまな研究で使用されています .

類似の化合物との比較

類似の化合物

L-アルギニン: 一酸化窒素の産生に関与するニトロアルギニンの母体化合物。

Nω-ニトロ-L-オルニチン: 一酸化窒素合成酵素に対する同様の阻害効果を持つ、別のアミノ酸のニトロ誘導体。

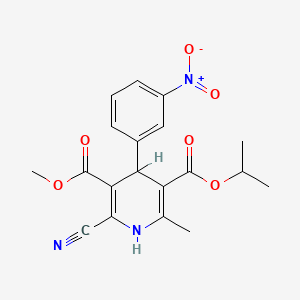

L-NAME (Nω-ニトロ-L-アルギニンメチルエステル): ニトロアルギニンのメチルエステル誘導体であり、同様の生物学的活性を持つ.

独自性

ニトロアルギニンは、一酸化窒素合成酵素の特異的な阻害により、一酸化窒素関連プロセスの研究において貴重なツールとなっています。 この酵素を選択的に阻害する能力は、ニトロアルギニンを他の類似の化合物と区別し、標的を絞った研究への応用を可能にします .

生化学分析

Biochemical Properties

Nitroarginine interacts with a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of nitric oxide from arginine . The interaction between Nitroarginine and these enzymes is crucial for the regulation of nitric oxide, a signaling molecule that plays important roles in diverse biological processes .

Cellular Effects

Nitroarginine influences cell function by regulating the production of nitric oxide. Nitric oxide is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, nitric oxide is required for the activation and migration of macrophages and has cytotoxic antimicrobial activities .

Molecular Mechanism

The mechanism of action of Nitroarginine is primarily through its interaction with nitric oxide synthases. By influencing the activity of these enzymes, Nitroarginine can regulate the synthesis of nitric oxide and thus exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Nitroarginine can change over time in laboratory settings. For instance, the ideal method for measuring nitric oxide levels is via a flux analysis, performed in vivo by using labeled arginine and then tracing the downstream products, such as citrulline and NO-derived urinary nitrate .

Metabolic Pathways

Nitroarginine is involved in the metabolic pathway of nitric oxide synthesis. It interacts with nitric oxide synthases, the enzymes that catalyze the synthesis of nitric oxide from arginine .

準備方法

合成経路と反応条件

ニトロアルギニンは、L-アルギニンのニトロ化によって合成することができます。このプロセスは、制御された条件下でL-アルギニンを硝酸と反応させて、分子にニトロ基を導入することを含みます。 この反応は通常、強酸触媒を必要とし、分解を防ぐために低温で行われます .

工業的生産方法

ニトロアルギニンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と純度を確保するために、工業用グレードの試薬と機器を使用することを含みます。 反応条件は、ニトロ化プロセスの効率を最大化し、副生成物の生成を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類

ニトロアルギニンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: ニトロアルギニンは酸化されて、さまざまな酸化生成物を生成することができます。

還元: ニトロアルギニンのニトロ基は還元されて、アミノ誘導体を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ニトロアルギニンの酸化誘導体。

還元: ニトロアルギニンのアミノ誘導体。

置換: 異なる官能基を持つ置換誘導体.

科学研究への応用

ニトロアルギニンは、次のような幅広い科学研究への応用があります。

化学: さまざまな化学反応と研究において試薬として使用されます。

生物学: 一酸化窒素合成酵素とその生物系における役割の研究に使用されます。

医学: 一酸化窒素の調節不全に関連する状態における潜在的な治療効果について調査されています。

産業: 特殊化学品や医薬品の製造に使用されています .

類似化合物との比較

Similar Compounds

L-arginine: The parent compound of nitroarginine, involved in the production of nitric oxide.

Nω-nitro-L-ornithine: Another nitro derivative of an amino acid with similar inhibitory effects on nitric oxide synthase.

L-NAME (Nω-nitro-L-arginine methyl ester): A methyl ester derivative of nitroarginine with similar biological activity.

Uniqueness

Nitroarginine is unique due to its specific inhibition of nitric oxide synthase, making it a valuable tool in the study of nitric oxide-related processes. Its ability to selectively inhibit this enzyme distinguishes it from other similar compounds and allows for targeted research applications .

特性

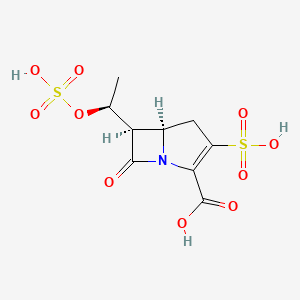

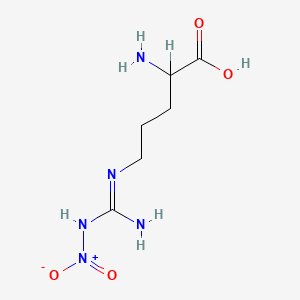

IUPAC Name |

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859703 | |

| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-70-4 | |

| Record name | NITROARGININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

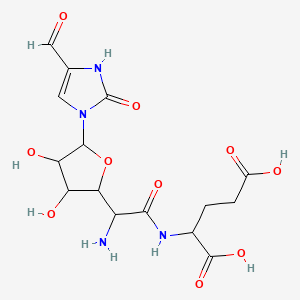

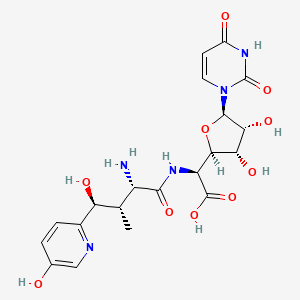

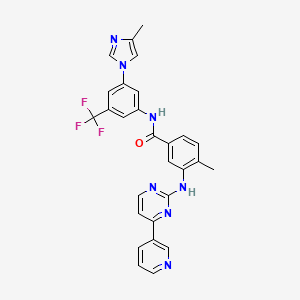

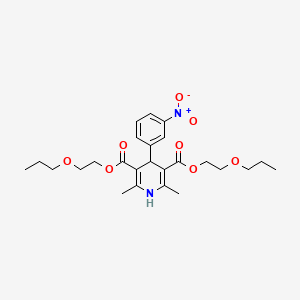

Feasible Synthetic Routes

Q1: What is the primary target of Nitroarginine and how does it interact with this target?

A1: Nitroarginine acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes. [, , , , , ] These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. [] Nitroarginine competes with L-arginine for binding to the active site of NOS, thereby inhibiting NO production. [, , , ]

Q2: What are the downstream effects of Nitroarginine's interaction with nitric oxide synthase?

A2: By inhibiting NOS, Nitroarginine reduces the production of NO. [, ] NO is a potent vasodilator involved in various physiological processes, including the regulation of blood pressure, neurotransmission, and immune response. [, , , ] Therefore, Nitroarginine's primary effect is vasoconstriction and the subsequent increase in blood pressure. [, , ] It can also modulate other NO-dependent processes in the nervous and immune systems. [, ]

Q3: Does Nitroarginine affect all nitric oxide synthase isoforms equally?

A3: Studies suggest that Nitroarginine might not inhibit all NOS isoforms equally. Research shows L-Nitroarginine's limited efficacy in inhibiting inducible NOS (iNOS) in the presence of physiological concentrations of L-arginine. []

Q4: How does Nitroarginine's inhibition of nitric oxide production affect vascular smooth muscle?

A4: Nitroarginine, by reducing NO production, diminishes NO-mediated relaxation of vascular smooth muscle. This effect can be observed in various arteries, including coronary arteries and the aorta. [, , ]

Q5: What is the molecular formula and weight of Nitroarginine?

A6: The molecular formula of Nitroarginine is C6H14N6O4. Its molecular weight is 234.2 g/mol. [, ]

Q6: What are the key spectroscopic features of Nitroarginine?

A7: Nitroarginine displays a characteristic UV absorption at 271 nm. []

Q7: How do structural modifications of the arginine molecule, like in Nitroarginine, affect its interaction with nitric oxide synthase?

A8: The addition of a nitro group to the arginine molecule, forming Nitroarginine, significantly alters its interaction with NOS. While L-arginine serves as a substrate for NOS, Nitroarginine acts as a competitive inhibitor, binding to the enzyme's active site and preventing NO production. [, , ]

Q8: What is the significance of the chirality of Nitroarginine in its interaction with nitric oxide synthase?

A9: Only the L-enantiomer of Nitroarginine (L-Nitroarginine) effectively inhibits NOS. The D-enantiomer (D-Nitroarginine) shows significantly weaker or no inhibitory effects on the enzyme. [, ] This difference highlights the stereospecificity of the NOS active site and the importance of chirality in drug design.

Q9: What are some alternative inhibitors of nitric oxide synthase besides Nitroarginine?

A9: Other NOS inhibitors include:

- L-NG-Nitroarginine methyl ester (L-NAME): A more potent and widely used NOS inhibitor compared to L-Nitroarginine. [, , , , , ]

- 7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS). []

- Hemoglobin and its derivatives: These molecules can scavenge NO, indirectly inhibiting its effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)